N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide
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Overview
Description
N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is a complex organic compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of acetamido, methoxy, and pentoxy groups attached to a phenyl ring, making it a valuable tool for studying various chemical and biological phenomena.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide typically involves the reaction of substituted anilines with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the production process both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamido or methoxy groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
Scientific Research Applications
N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide is widely used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4-methoxyacetanilide
- N-(4-methoxyphenyl)-2-methoxyacetamide
- N-(4-methoxy-2-nitrophenyl)acetamide
Uniqueness
N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound for researchers.
Properties
IUPAC Name |
N-[acetamido-(3-methoxy-4-pentoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-5-6-7-10-23-15-9-8-14(11-16(15)22-4)17(18-12(2)20)19-13(3)21/h8-9,11,17H,5-7,10H2,1-4H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEJJMIFNRHGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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